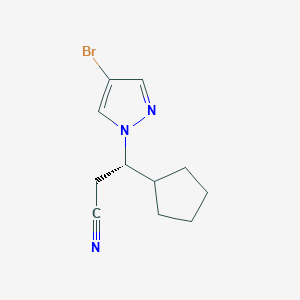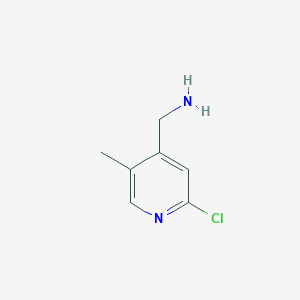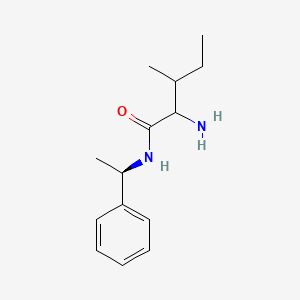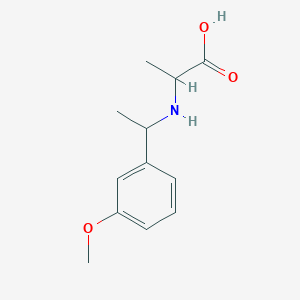
(1-(3-Methoxyphenyl)ethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Methoxyphenyl)ethyl)alanine is an organic compound with the molecular formula C12H17NO3 It is a derivative of alanine, an amino acid, and features a methoxyphenyl group attached to the ethyl side chain of alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxyphenyl)ethyl)alanine typically involves the reaction of 3-methoxyphenylacetic acid with alanine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of 3-methoxyphenylacetic acid and the amino group of alanine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3-Methoxyphenyl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 3-methoxyphenylethanol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(3-Methoxyphenyl)ethyl)alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for studying amino acid metabolism and enzyme-substrate interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of enzyme inhibitors or as a precursor for bioactive compounds .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-(3-Methoxyphenyl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylalanine: Similar structure but lacks the ethyl side chain.
3-Hydroxyphenylalanine: Hydroxyl group instead of a methoxy group.
3-Methoxytyrosine: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
(1-(3-Methoxyphenyl)ethyl)alanine is unique due to the presence of both the methoxyphenyl group and the ethyl side chain. This combination provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3/h4-9,13H,1-3H3,(H,14,15) |
Clé InChI |
LSUOBAXKFNQWLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



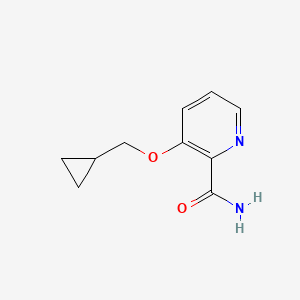
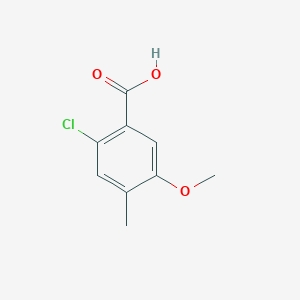
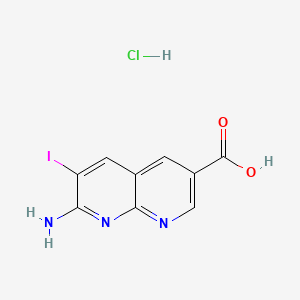
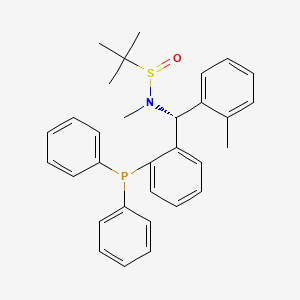
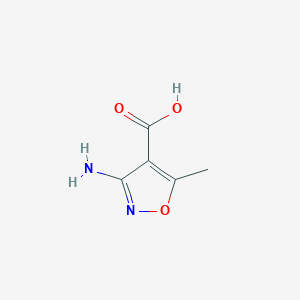
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

